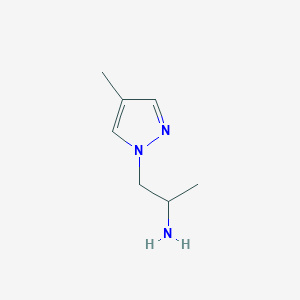

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

CAS No.: 1006483-34-6

Cat. No.: VC2261225

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006483-34-6 |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.2 g/mol |

| IUPAC Name | 1-(4-methylpyrazol-1-yl)propan-2-amine |

| Standard InChI | InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 |

| Standard InChI Key | PTVGQYPGYSFDRA-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)CC(C)N |

| Canonical SMILES | CC1=CN(N=C1)CC(C)N |

Introduction

Chemical Properties and Structure

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (CAS No. 1006483-34-6) is characterized by its molecular formula C₇H₁₃N₃ and a molecular weight of 139.2 g/mol. The compound features a pyrazole heterocycle with a methyl substituent at position 4, connected to a propan-2-amine group at the N1 position of the pyrazole ring. This structural arrangement provides a unique chemical scaffold with potential applications in various research fields.

The standard IUPAC name for this compound is 1-(4-methylpyrazol-1-yl)propan-2-amine, with a standard InChI representation of InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3. Its standard InChIKey is PTVGQYPGYSFDRA-UHFFFAOYSA-N, while its SMILES notation is represented as CC1=CN(N=C1)CC(C)N.

The compound's structure features several key functional groups that define its chemical behavior:

-

A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

-

A methyl substituent at position 4 of the pyrazole ring

-

A propyl linker connecting the pyrazole to an amine group

-

A primary amine functionality at the 2-position of the propyl chain

Table 1: Key Chemical Properties of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

| Property | Value |

|---|---|

| CAS No. | 1006483-34-6 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.2 g/mol |

| IUPAC Name | 1-(4-methylpyrazol-1-yl)propan-2-amine |

| Standard InChI | InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 |

| Standard InChIKey | PTVGQYPGYSFDRA-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)CC(C)N |

| Canonical SMILES | CC1=CN(N=C1)CC(C)N |

| PubChem Compound ID | 19620824 |

Structural Characteristics and Reactivity

The 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine molecule possesses several distinct structural features that influence its chemical behavior. The pyrazole heterocycle, with its aromatic character and two nitrogen atoms, contributes to the compound's electronic properties and potential for hydrogen bonding. The methyl substituent at position 4 affects the electron distribution within the ring system, potentially influencing reactivity patterns.

The primary amine group at the 2-position of the propyl chain serves as a nucleophilic center that can participate in various chemical transformations. This functional group is commonly involved in:

-

Nucleophilic substitution reactions

-

Condensation with carbonyl compounds

-

Acylation reactions

-

Formation of amides, imines, and related derivatives

The compound's structure suggests moderate lipophilicity balanced with hydrophilic character due to the amine functionality. This balance of properties is often desirable in pharmaceutical development, potentially facilitating both membrane permeability and aqueous solubility.

Analytical Characteristics

Analytical characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is essential for confirming its identity and purity. Based on standard practices for similar compounds, several analytical techniques would be applicable:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals:

-

¹H NMR would show signals for the pyrazole ring protons, methyl groups, methylene protons, and the amine protons

-

¹³C NMR would display characteristic carbon signals for the pyrazole ring, methyl groups, and the aminopropyl chain

Infrared (IR) spectroscopy would identify functional group absorptions:

-

N-H stretching bands from the primary amine

-

C=N and C=C stretching bands from the pyrazole ring

-

C-H stretching from the methyl and methylene groups

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for purity assessment and quantitative analysis. These techniques, particularly when coupled with mass spectrometry, provide powerful tools for identity confirmation and impurity profiling.

Comparative Analysis with Structurally Similar Compounds

To better understand the properties and potential applications of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, it is valuable to compare it with structurally similar compounds that have been more extensively studied.

Table 2: Comparison of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine with Related Compounds

These structural variations significantly impact chemical properties and potential biological activities. The position of substitution on the pyrazole ring affects:

-

Electronic distribution and reactivity patterns

-

Conformational preferences and molecular shape

-

Hydrogen bonding capabilities and interactions with biological targets

-

Physical properties such as solubility and lipophilicity

Understanding these structure-property relationships can guide rational design and development of new compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume